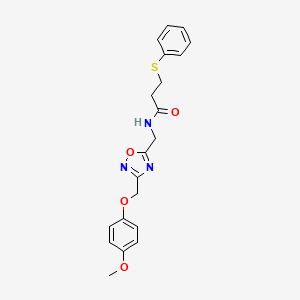

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at the 3-position and a propanamide chain linked via a methyl group at the 5-position. Its synthesis likely involves conventional heterocyclic chemistry strategies, such as cyclocondensation or nucleophilic substitution, as observed in structurally analogous compounds .

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-25-15-7-9-16(10-8-15)26-14-18-22-20(27-23-18)13-21-19(24)11-12-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCZGHDVGDHQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that incorporates an oxadiazole ring, which is often associated with diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C₂₁H₂₂N₄O₅S and features several functional groups that contribute to its biological activity. The oxadiazole moiety is particularly noteworthy for its role in medicinal chemistry, often linked to anti-inflammatory, analgesic, and anticancer properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₄O₅S |

| Molecular Weight | 426.49 g/mol |

| CAS Number | 1226433-31-3 |

| Density | Not Available |

| Boiling Point | Not Available |

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, a study evaluated several derivatives of 1,3,4-oxadiazole and found significant cytotoxic effects against A549 lung cancer cells. The IC50 values for these compounds ranged from 11.20 to 59.61 µg/mL after 72 hours of treatment .

Case Study: Cytotoxicity Against Lung Cancer

A specific derivative exhibited high cytotoxicity with an IC50 of 11.20 µg/mL against A549 cells, suggesting that structural modifications in the oxadiazole ring can enhance anticancer activity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar oxadiazole structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values significantly lower than standard antibiotics like ampicillin .

Comparative Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antibiotic (Ampicillin) | 0.5 - 2 | Reference |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The presence of the oxadiazole ring may disrupt bacterial cell wall synthesis or function.

Future Research Directions

Further studies are warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

- In Vivo Studies : Testing the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Combination Therapies : Exploring synergistic effects when used in conjunction with existing therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

*Calculated based on structural analogy to and .

Key Observations:

- Oxadiazole Core Modifications: The target compound’s 4-methoxyphenoxymethyl group distinguishes it from analogs with pyran (), pyridine (), or methylphenyl () substituents.

- Propanamide Chain Variations: The phenylthio group in the target compound and – contrasts with sulfanyl-linked heterocycles in or thiazole-amino groups. Sulfur-containing moieties are known to enhance lipophilicity and membrane permeability .

- Molecular Weight Trends: The target compound’s higher molecular weight (~438.5 g/mol) compared to (375.0 g/mol) and (347.4 g/mol) suggests a trade-off between structural complexity and bioavailability.

Physicochemical Properties

- Melting Points: Compounds in exhibit melting points between 134–178°C, correlating with their crystalline stability. The target compound’s melting point is unreported but likely higher due to its extended aromatic system.

- Solubility: The tetrahydro-2H-pyran substituent in may improve aqueous solubility compared to the target compound’s methoxyphenoxy group, which is more lipophilic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound's oxadiazole core can be synthesized via cyclization of acylthiosemicarbazides or through condensation reactions of amidoximes with carboxylic acid derivatives. For example, potassium carbonate in DMF is often used as a base to facilitate nucleophilic substitutions, as seen in analogous acetamide syntheses . Reaction progress should be monitored by TLC (e.g., silica gel plates with ethyl acetate/hexane) to optimize stoichiometry and reaction time. Purification via column chromatography (e.g., silica gel, gradient elution) is recommended to isolate intermediates.

Q. How should researchers confirm the structural integrity of this compound, especially the oxadiazole ring and thioether linkage?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and NMR spectroscopy. The 1,2,4-oxadiazole ring protons typically appear as singlets in NMR (δ 8.5–9.0 ppm), while the thioether’s NMR signal is observed near δ 35–45 ppm . For advanced validation, 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in substituent positioning.

Q. What solvent systems and conditions are critical for stabilizing this compound during storage?

- Methodological Answer : The compound’s stability is influenced by its oxadiazole and thioether moieties. Store in anhydrous DMSO or DMF under inert atmosphere (N/Ar) at −20°C to prevent hydrolysis. Avoid prolonged exposure to light, as methoxyphenoxy groups may undergo photodegradation .

Advanced Research Questions

Q. How can researchers address low yields (<50%) in the final coupling step of the oxadiazole and propanamide moieties?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

-

Using coupling agents like HATU or EDCI with HOAt to enhance reactivity .

-

Microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics .

-

Screening alternative solvents (e.g., THF/water biphasic systems) to improve solubility .

- Data Analysis : Compare yields under varying conditions (Table 1).

Condition Solvent Catalyst Yield (%) Room temperature DMF KCO 32 Microwave (100°C) DMF/HO EDCI/HOAt 58

Q. How can contradictory bioactivity data (e.g., varying IC values in kinase assays) be resolved?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration, pH). Replicate experiments using standardized protocols (e.g., 10 µM ATP, pH 7.4) and include positive controls (e.g., staurosporine). Computational docking (AutoDock Vina) can model interactions with kinase active sites to validate experimental trends .

Q. What strategies are effective for designing analogs with improved metabolic stability while retaining activity?

- Methodological Answer :

- Replace the methoxyphenoxy group with electron-withdrawing substituents (e.g., trifluoromethoxy) to reduce oxidative metabolism .

- Introduce methyl groups ortho to the thioether to sterically shield it from CYP450 enzymes .

- Evaluate stability in liver microsomes (human/mouse) with LC-MS quantification of parent compound depletion .

Q. How can researchers differentiate between off-target effects and true target engagement in cellular assays?

- Methodological Answer :

- Use CRISPR/Cas9-knockout models of the putative target protein to confirm on-mechanism activity.

- Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) .

- Compare dose-response curves in wild-type vs. mutant cell lines to identify non-specific effects .

Data Contradiction Analysis

Q. If spectral data (e.g., NMR) conflicts with computational predictions, how should researchers proceed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.